

# Introduction: The Versatile 1,2,4-Oxadiazole Scaffold

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## Compound of Interest

Compound Name: 3-Methyl-1,2,4-oxadiazol-5-ol

Cat. No.: B1461067

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The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The stability of the 1,2,4-oxadiazole ring, combined with its capacity to act as a bioisosteric replacement for ester and amide groups, makes it a privileged scaffold in modern drug design.[2][4] This guide focuses on a specific, yet foundational, member of this class: **3-Methyl-1,2,4-oxadiazol-5-ol**. We will delve into its core chemical properties, synthesis, reactivity, and its potential as a versatile building block in the development of novel therapeutics.

## Part 1: Core Molecular Structure and Physicochemical Properties

The chemical identity of **3-Methyl-1,2,4-oxadiazol-5-ol** is defined by its structure, which gives rise to its fundamental properties. A critical aspect of this molecule is its existence in a tautomeric equilibrium, a phenomenon that dictates its reactivity and interactions.

### Tautomerism: The Hydroxy-Oxo Equilibrium

**3-Methyl-1,2,4-oxadiazol-5-ol** exists as a dynamic equilibrium between two tautomeric forms: the hydroxy ('-ol' or enol) form and the more stable oxo ('-one' or keto) form, correctly named 3-methyl-1,2,4-oxadiazol-5(4H)-one.[5] This equilibrium is fundamental to its chemical behavior.

[6][7][8] The keto tautomer generally predominates due to the greater stability of the carbon-oxygen double bond.[8]

Caption: Tautomeric equilibrium of the title compound.

The solvent environment can significantly influence the position of this equilibrium.[6][7] Non-polar solvents may favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the more polar keto form.[6][7]

## Physicochemical Data

The fundamental properties of **3-Methyl-1,2,4-oxadiazol-5-ol** are summarized below. These values are primarily based on the more stable keto tautomer.

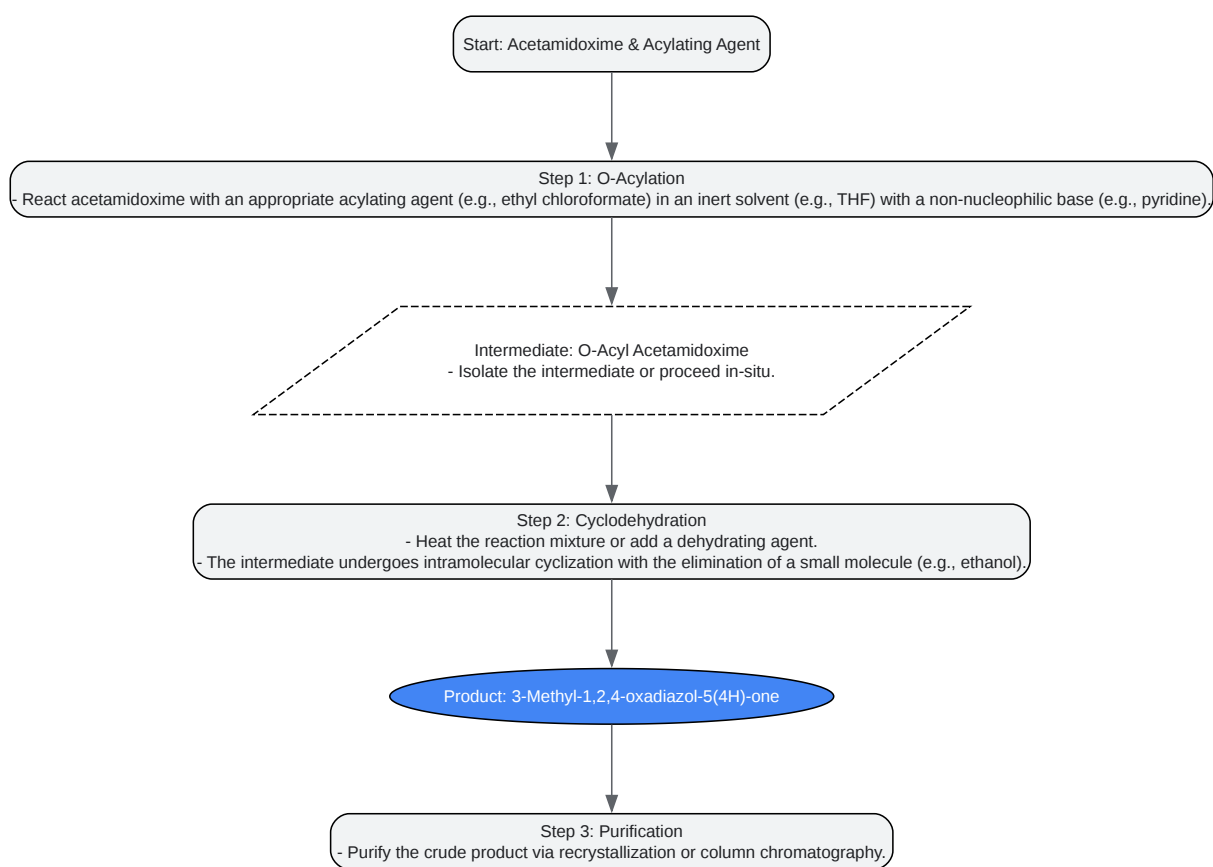
| Property                | Value   | Source     |
|-------------------------|---|------------|
| IUPAC Name              | 3-methyl-1,2,4-oxadiazol-5(4H)-one                          | PubChem[5] |
| CAS Number              | 52386-40-0  | PubChem[5] |
| Molecular Formula       | C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub> | PubChem[5] |
| Molecular Weight        | 100.08 g/mol  | PubChem[5] |
| InChIKey                | RKRLQDJTVWZXMM-UHFFFAOYSA-N                                 | PubChem[5] |
| Canonical SMILES        | CC1=NOC(=O)N1   | PubChem[5] |
| Computed XLogP3         | -0.2  | PubChem[5] |
| Hydrogen Bond Donors    | 1   | PubChem[5] |
| Hydrogen Bond Acceptors | 3   | PubChem[5] |

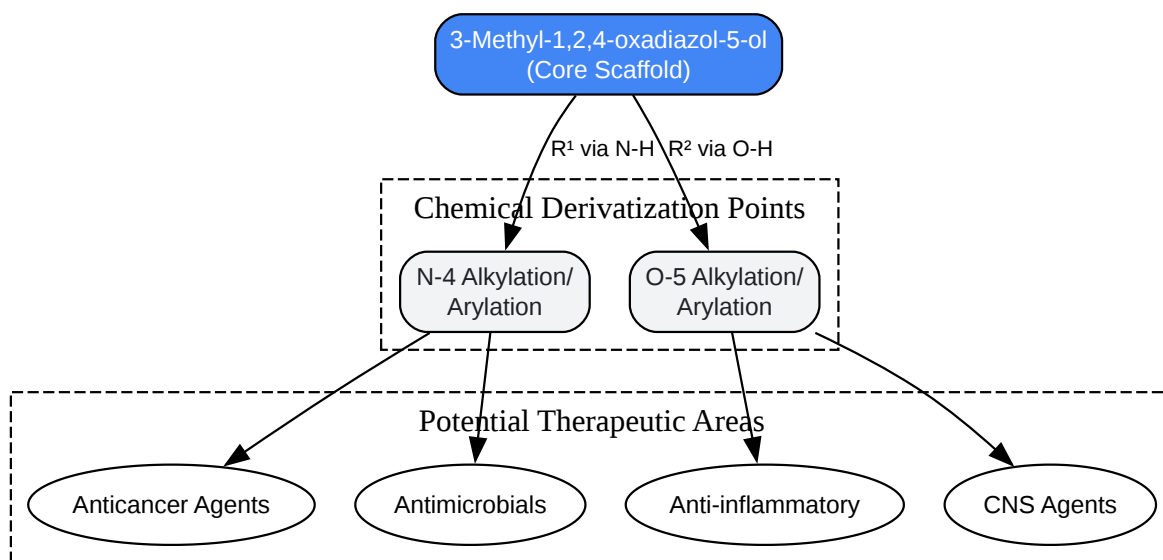
## Part 2: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of **3-Methyl-1,2,4-oxadiazol-5-ol** is crucial for its application as a chemical building block.

## General Synthesis Protocol

The most common and reliable method for constructing the 1,2,4-oxadiazole ring is through the cyclization of O-acylated amidoximes.<sup>[9][10]</sup> This process involves two main stages: the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration.





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